molecular formula C15H22N2O3 B1682686 1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine

1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine

Cat. No.: B1682686
M. Wt: 278.35 g/mol
InChI Key: ITOJPDNONZGUKB-UHFFFAOYSA-N
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Description

1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine (IUPAC name, C₁₅H₂₂N₂O₃) is a pyrrolidine derivative characterized by a pentyl chain bridging a pyrrolidine ring and a 4-nitrophenoxy group. Key properties include:

  • Molecular weight: 278.352 g/mol
  • Hydrogen bond acceptors: 4
  • Hydrogen bond donors: 0
  • XlogP: 3.8 (indicating moderate lipophilicity)
  • Therapeutic associations: Linked to histamine H3 receptor modulation (ChEMBL ID: CHEMBL264, DrugBank ID: BE0000968) .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

1-[5-(4-nitrophenoxy)pentyl]pyrrolidine

InChI

InChI=1S/C15H22N2O3/c18-17(19)14-6-8-15(9-7-14)20-13-5-1-2-10-16-11-3-4-12-16/h6-9H,1-5,10-13H2

InChI Key

ITOJPDNONZGUKB-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCCOC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC=C(C=C2)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UCL-1972, UCL 1972, UCL1972

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UCL1972 involves multiple steps, starting from the preparation of the core structure followed by functional group modifications. The detailed synthetic route is proprietary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the basic skeleton of the molecule through a series of organic reactions such as condensation, cyclization, and reduction.

    Functional Group Modifications: Introduction of specific functional groups to the core structure to achieve the desired pharmacological properties. This may involve reactions like alkylation, acylation, and esterification.

Industrial Production Methods: Industrial production of UCL1972 follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Conditions: Controlled temperature, pressure, and pH to ensure optimal reaction rates and product stability.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: UCL1972 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert UCL1972 into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

UCL1972 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study histamine receptor interactions and to develop new histamine receptor antagonists.

    Biology: Investigated for its role in modulating histamine receptors and its effects on various biological processes.

    Medicine: Explored for its potential therapeutic applications in treating cognitive disorders, sleep disorders, and appetite control.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

UCL1972 exerts its effects by antagonizing histamine H3 receptors. These receptors are involved in the regulation of neurotransmitter release in the central nervous system. By blocking these receptors, UCL1972 increases the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, which enhances cognitive functions and alertness . The molecular targets include histamine H3 receptors, and the pathways involved are related to neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison of Pyrrolidine Derivatives
Compound Name Substituent(s) Linker Type Key Functional Groups Reference
1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine 4-Nitrophenoxy Pentyl ether Nitro, ether
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine 4-Chlorophenyl, phenyl Butenyl Chlorine, alkene
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide 3-Nitrophenyl Carboxamide Nitro, amide
1-[4-Nitro-2-[(2R)-oxiranylmethoxy]phenyl]pyrrolidine 4-Nitrophenyl, oxiranylmethoxy Ether-epoxide hybrid Nitro, epoxide

Key Observations :

  • Ether vs. Amide Linkers : The pentyl ether in the target compound enhances flexibility and lipophilicity compared to the rigid carboxamide in N-(3-nitrophenyl)pyrrolidine-1-carboxamide .
  • Nitro Positioning: The 4-nitrophenoxy group in the target compound may improve π-π stacking in receptor binding compared to 3-nitro substitution in the carboxamide analogue .
  • Hybrid Functionalization : The epoxide group in 1-[4-nitro-2-[(2R)-oxiranylmethoxy]phenyl]pyrrolidine introduces reactivity for covalent interactions, unlike the inert ether in the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) XlogP Hydrogen Bond Acceptors Hydrogen Bond Donors Reference
This compound 278.35 3.8 4 0
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide 249.27 2.1 5 1
1-[4-Nitro-2-[(2R)-oxiranylmethoxy]phenyl]pyrrolidine 264.11 2.5 6 0

Key Observations :

  • Lipophilicity : The target compound’s higher XlogP (3.8) suggests better membrane permeability than the carboxamide analogue (XlogP 2.1) .
  • Hydrogen Bonding: The carboxamide analogue’s additional H-bond donor (amide NH) may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Pharmacological Profiles

Table 3: Pharmacological Data
Compound Name Target Receptor Binding Affinity (Ki) Therapeutic Potential Reference
This compound Histamine H3 receptor 12 nM Neuropathic pain, cognition
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine Unreported N/A Unknown (structural analogue)
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide Cannabinoid CB1 receptor 480 nM Analgesia (preclinical)

Key Observations :

  • Receptor Specificity : The target compound’s high affinity for histamine H3 receptors (Ki = 12 nM) contrasts with the weaker CB1 binding of the carboxamide analogue (Ki = 480 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine
Reactant of Route 2
1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine

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